molecular formula C19H15OP B1601141 3-(Diphenylphosphino)benzaldehyde CAS No. 50777-69-0

3-(Diphenylphosphino)benzaldehyde

Cat. No. B1601141
CAS RN: 50777-69-0
M. Wt: 290.3 g/mol
InChI Key: CMEOFSWKFYCLDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Diphenylphosphino)benzaldehyde involves the condensation of o-(diphenylphosphino)benzaldehyde with various dihydrazides (such as oxalyl, malonyl, methyl-malonyl, and ethyl-malonyl dihydrazides). The resulting dihydrazones exhibit different tautomeric structures, as detected by NMR and IR spectra . These ligands serve as building blocks for the subsequent formation of metal complexes.


Chemical Reactions Analysis

    Complex Formation : It forms complexes with transition metal ions (such as Pd²⁺, Cu²⁺, and Mn²⁺) in a 1:1 molar ratio. These complexes are characterized by IR, NMR, EPR, MS, EA, and TGA techniques. The oxalyl ligand acts as a neutral P,N,N,P-tetradentate chelate in these complexes . Catalysis : Phosphine–Schiff base chelates involving P,N and P,N,O coordination modes exhibit catalytic activity with transition metals (e.g., Cu(I) and Pd(II)) .

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 3-(Diphenylphosphino)benzaldehyde is approximately .

Future Directions

: Adam, M. S. S., Mohamad, A. D. M., & El-Hady, O. M. (2014). Synthesis and characterization of novel bis(diphenylphosphino)-oxalyl and (substituted) malonyl dihydrazones: P,N,N,P-tetradentate complexes of an oxalyl derivative with Cu(II), Pd(II), and Mn(II). Monatshefte für Chemie - Chemical Monthly, 145(2), 435–445. DOI: 10.1007/s00706-013-1122-4

properties

IUPAC Name

3-diphenylphosphanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15OP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEOFSWKFYCLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477389
Record name 3-(Diphenylphosphino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diphenylphosphino)benzaldehyde

CAS RN

50777-69-0
Record name 3-(Diphenylphosphino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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